2,2',3,4,5,6,6'-Heptachlorobiphenyl
Overview
Description
2,2',3,4,5,6,6'-Heptachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, part of a group of synthetic organic chemicals that contain 1 to 10 chlorine atoms attached to biphenyl. PCBs were widely used in various industrial applications due to their chemical stability and insulating properties but were banned in the 1970s due to their environmental persistence and toxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2',3,4,5,6,6'-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as ferric chloride (FeCl₃), and at elevated temperatures to promote the substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: Industrial production of PCBs, including this compound, involves large-scale chlorination reactors where biphenyl is exposed to chlorine gas in the presence of a catalyst. The process is carefully controlled to achieve the desired degree of chlorination.
Chemical Reactions Analysis
Types of Reactions: 2,2',3,4,5,6,6'-Heptachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Chlorination reactions are typically carried out using chlorine gas (Cl₂) and a catalyst like ferric chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of biphenylquinones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of other chlorinated biphenyls with varying degrees of chlorination.
Scientific Research Applications
2,2',3,4,5,6,6'-Heptachlorobiphenyl has been extensively studied in scientific research due to its persistence and potential health effects. Its applications include:
Chemistry: Used as a model compound in studying the environmental fate and transport of PCBs.
Biology: Investigated for its toxicological effects on various organisms, including bioaccumulation in wildlife.
Medicine: Studied for its potential carcinogenic and endocrine-disrupting properties.
Industry: Previously used in electrical equipment, heat transfer fluids, and other industrial applications before being phased out due to environmental concerns.
Mechanism of Action
The mechanism by which 2,2',3,4,5,6,6'-Heptachlorobiphenyl exerts its effects involves its interaction with cellular components and molecular pathways. It can bind to receptors such as the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that can result in toxic effects, including oxidative stress, DNA damage, and disruption of endocrine functions.
Comparison with Similar Compounds
2,2',3,4,5,6,6'-Heptachlorobiphenyl is one of the 209 PCB congeners. Similar compounds include:
2,2',3,4,4',5,5'-Heptachlorobiphenyl
2,2',3,3',4,4',5,6'-Heptachlorobiphenyl
2,2',3,3',4,5,5',6-Heptachlorobiphenyl
These compounds differ in the positions and number of chlorine atoms on the biphenyl ring, which can influence their physical, chemical, and toxicological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2,6-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-2-1-3-5(14)6(4)7-8(15)10(17)12(19)11(18)9(7)16/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDPOTMRBQHPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074237 | |
Record name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74472-49-4 | |
Record name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,5,6,6'-Heptachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,5,6,6'-HEPTACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/029YHL77QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.